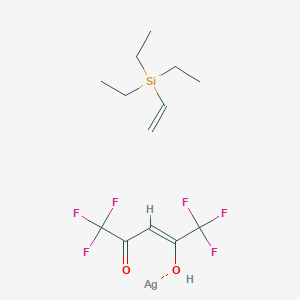

乙烯基三乙基硅烷(六氟乙酰丙酮)银(I)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) is an organometallic compound with the chemical formula C₁₃H₁₉AgF₆O₂Si. It is a yellow liquid that is sensitive to air and should be stored in a cold environment . This compound is known for its applications in thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .

科学研究应用

Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) has a wide range of scientific research applications:

Chemistry: Used as a precursor for the chemical vapor deposition of pure silver films.

Biology: Investigated for its potential antimicrobial properties due to the presence of silver.

Medicine: Explored for use in medical devices and coatings to prevent bacterial infections.

Industry: Utilized in the manufacturing of LEDs and other electronic components.

准备方法

Synthetic Routes and Reaction Conditions

Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) can be synthesized from triethylvinylsilane, hexafluoroacetylacetone, and silver oxide . The reaction typically involves mixing these reagents under controlled conditions to form the desired product. The exact reaction conditions, such as temperature and solvent, may vary depending on the specific synthesis protocol used.

Industrial Production Methods

Industrial production of vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The compound is produced in various purity grades, including 99%, 99.9%, 99.99%, and 99.999%, to meet different industrial requirements .

化学反应分析

Types of Reactions

Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of silver.

Reduction: It can be reduced to elemental silver using suitable reducing agents.

Substitution: The vinyl and silane groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Reagents like halogens and organometallic compounds can be used for substitution reactions.

Major Products Formed

Oxidation: Silver oxides and other oxidized silver species.

Reduction: Elemental silver.

Substitution: Various substituted organosilicon compounds.

作用机制

The mechanism of action of vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) involves the interaction of its silver component with various molecular targets. Silver ions can disrupt bacterial cell membranes and interfere with cellular processes, leading to antimicrobial effects. The vinyl and silane groups can also participate in chemical reactions, contributing to the compound’s overall reactivity .

相似化合物的比较

Similar Compounds

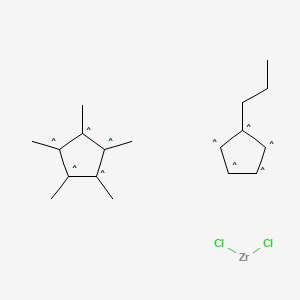

Vinyltrimethylsilane(hexafluoroacetylacetonate)silver(I): Similar structure but with methyl groups instead of ethyl groups.

Vinyltriethylgermane(hexafluoroacetylacetonate)silver(I): Similar structure but with germanium instead of silicon.

Uniqueness

Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) is unique due to the presence of both vinyl and silane groups, which provide distinct reactivity and applications. The combination of these groups with silver enhances its utility in various fields, including thin film deposition and antimicrobial applications .

属性

IUPAC Name |

ethenyl(triethyl)silane;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18Si.C5H2F6O2.Ag/c1-5-9(6-2,7-3)8-4;6-4(7,8)2(12)1-3(13)5(9,10)11;/h5H,1,6-8H2,2-4H3;1,12H;/b;2-1-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCCIOFXUZYXQD-FJOGWHKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)C=C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ag] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)C=C.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.[Ag] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20AgF6O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) interact with the tungsten oxide-polymer matrix and what are the downstream effects of laser irradiation?

A1: Vinyltriethylsilane(hexafluoroacetylacetonate)silver(I) is embedded within a matrix composed of tungsten oxide nanoparticles and a fluoropolymer. Upon femtosecond laser irradiation, the silver precursor undergoes decomposition. This decomposition leads to the deposition of silver onto the tungsten oxide nanoparticles, effectively increasing their size and creating a core-shell structure with a tungsten oxide core and a silver shell []. This modification significantly impacts the optical properties of the nanocomposite, as confirmed by optical absorption spectroscopy measurements [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]acetamide](/img/structure/B1142920.png)